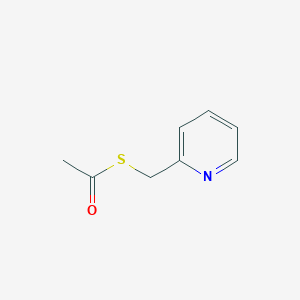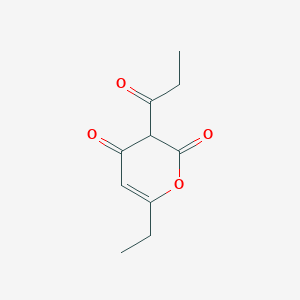
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione
描述
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione (EPD) is a chemical compound that belongs to the class of pyranones. It is a yellow crystalline solid that is used in various scientific research applications.
作用机制
The mechanism of action of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has also been shown to induce apoptosis, a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
实验室实验的优点和局限性
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has some limitations for lab experiments. It is highly reactive and can undergo rapid degradation in the presence of moisture or light. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione is also relatively insoluble in water, which can limit its use in certain experiments.
未来方向
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has great potential for future therapeutic applications. Further research is needed to fully understand the mechanism of action of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione and its potential therapeutic effects on various diseases. Future studies should focus on the development of novel formulations and delivery systems for 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione to improve its efficacy and bioavailability. Additionally, more studies are needed to investigate the safety and toxicity of 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione in humans.
科学研究应用
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione has been used in various scientific research studies to investigate its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
6-ethyl-3-propanoylpyran-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-6-5-8(12)9(7(11)4-2)10(13)14-6/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQACUYHSGADIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C(C(=O)O1)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B3262101.png)

![(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid](/img/structure/B3262116.png)
![(E)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3262117.png)
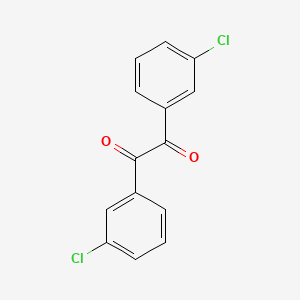
![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3262127.png)

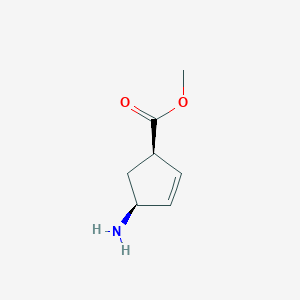
![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3262167.png)
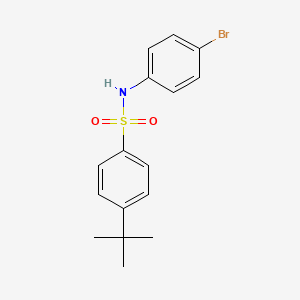
![7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3262174.png)
![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)
